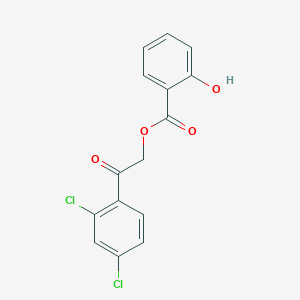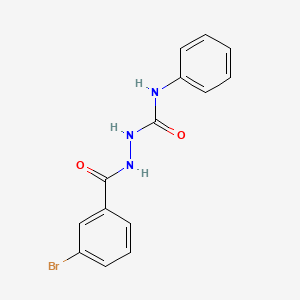![molecular formula C17H19NO5S B5769018 ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)
ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate, commonly known as EESB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EESB is a member of the benzoate ester family and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of EESB is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. EESB has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
EESB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, EESB has been shown to have antioxidant properties and can protect cells from oxidative stress. EESB has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EESB in lab experiments is its ability to selectively induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, EESB has been shown to have low toxicity and is well-tolerated by cells, making it a safe compound to use in lab experiments. However, one of the limitations of using EESB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on EESB. One potential direction is to investigate the use of EESB in combination with other compounds for the treatment of cancer. Another potential direction is to investigate the use of EESB in the treatment of other diseases, such as inflammatory diseases and fungal/bacterial infections. Additionally, future research could focus on improving the solubility of EESB in water, making it more suitable for in vivo administration.
Métodos De Síntesis
EESB is synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with benzoyl chloride to produce 4-ethoxybenzoyl chloride, which is then reacted with sodium sulfonate to produce EESB. This process is known as the sulfonation reaction and is commonly used in the synthesis of benzoate esters.
Aplicaciones Científicas De Investigación
EESB has shown potential applications in the field of medicine due to its ability to inhibit the growth of cancer cells. Several studies have shown that EESB can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, EESB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 2-[(4-ethoxyphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-22-13-9-11-14(12-10-13)24(20,21)18-16-8-6-5-7-15(16)17(19)23-4-2/h5-12,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGXJHPESRPBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)


![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)